RM15Yyq1CI
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MTI-31 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of MTI-31 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
MTI-31 undergoes several types of chemical reactions, including:
Oxidation: MTI-31 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in MTI-31.
Substitution: Substitution reactions are used to introduce different substituents into the MTI-31 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
MTI-31 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mammalian target of rapamycin pathway and its role in various cellular processes.
Biology: Employed in cell biology research to investigate the effects of mammalian target of rapamycin inhibition on cell growth, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with dysregulated mammalian target of rapamycin signaling.
Industry: Utilized in the development of new drugs targeting the mammalian target of rapamycin pathway.
Mechanism of Action
MTI-31 exerts its effects by selectively inhibiting the enzymatic activity of mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. This inhibition disrupts the phosphorylation of downstream substrates, such as ribosomal protein S6 kinase beta-1 and eukaryotic translation initiation factor 4E-binding protein 1, leading to the suppression of protein synthesis and cell growth. Additionally, MTI-31 affects the mammalian target of rapamycin complex 2-mediated phosphorylation of protein kinase B, which is involved in cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Rapamycin: A well-known mammalian target of rapamycin inhibitor with immunosuppressive and anticancer properties.
Everolimus: A derivative of rapamycin used in cancer therapy and organ transplantation.
Temsirolimus: Another rapamycin derivative used in the treatment of renal cell carcinoma.
Uniqueness of MTI-31
MTI-31 is unique due to its high selectivity and potency in inhibiting both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. This dual inhibition provides a broader therapeutic potential compared to other mammalian target of rapamycin inhibitors that primarily target only one of the complexes .
Properties
CAS No. |
1567915-38-1 |
---|---|
Molecular Formula |
C26H30N6O3 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-methyl-3-[2-[(3S)-3-methylmorpholin-4-yl]-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)pyrido[2,3-d]pyrimidin-7-yl]benzamide |
InChI |
InChI=1S/C26H30N6O3/c1-16-13-34-11-10-31(16)26-29-23-21(24(30-26)32-19-6-7-20(32)15-35-14-19)8-9-22(28-23)17-4-3-5-18(12-17)25(33)27-2/h3-5,8-9,12,16,19-20H,6-7,10-11,13-15H2,1-2H3,(H,27,33)/t16-,19?,20?/m0/s1 |
InChI Key |
LVPBYQVQBZLDAU-DZIBYMRMSA-N |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC3=C(C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)C(=N2)N5C6CCC5COC6 |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)C(=N2)N5C6CCC5COC6 |
Origin of Product |
United States |
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